![molecular formula C9H11N3 B2714753 (1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine CAS No. 1257203-91-0](/img/structure/B2714753.png)
(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine
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Description
“(1R)-1-pyridin-3-ylethanamine” is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.17 . It is used for research purposes .
Synthesis Analysis
A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which might be structurally similar to the compound , has been developed. This method is based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The InChI code for “(1R)-1-pyridin-3-ylethanamine” is 1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m1/s1 .Physical And Chemical Properties Analysis
The predicted melting point of “(1R)-1-pyridin-3-ylethanamine” is 23.10° C, the boiling point is approximately 221.0° C at 760 mmHg, and the density is approximately 1.0 g/cm^3 .Safety And Hazards
properties
IUPAC Name |
(1R)-1-imidazo[1,2-a]pyridin-3-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-6-11-9-4-2-3-5-12(8)9/h2-7H,10H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTYDMPYGMBYBD-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C2N1C=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C2N1C=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine |
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